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(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid

Peptide Conformation Turn Mimetics Aminoproline Stereochemistry

Standard Fmoc chemistry cannot selectively deprotect a 4-amino group on a D-proline scaffold without affecting the N-terminus. This compound solves the problem with orthogonal Alloc (Pd(0)-labile) and Fmoc (base-labile) groups. - **Core Value:** Enables two-step on-resin cyclization (Alloc removal → lactam formation) while Fmoc remains intact. - **Application:** Essential for metabolically stable cyclic peptides, spiegelmers, and peptide-drug conjugates (PDCs). - **Supply:** Solid, ≥95% purity, stored at 2-8°C under dry conditions. Available for immediate research-scale shipment.

Molecular Formula C24H24N2O6
Molecular Weight 436.5
CAS No. 549534-58-9
Cat. No. B3029140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid
CAS549534-58-9
Molecular FormulaC24H24N2O6
Molecular Weight436.5
Structural Identifiers
SMILESC=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m0/s1
InChIKeyDSGCPQRUOSTFEF-YCRPNKLZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orthogonally Protected D-Proline Building Block for SPPS


(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid is a chiral, doubly protected D‑proline derivative in which the pyrrolidine nitrogen bears an Fmoc (9‑fluorenylmethoxycarbonyl) group and the trans‑4‑amino substituent carries an Alloc (allyloxycarbonyl) group [1]. The (2R,4S) configuration places the 2‑carboxyl and 4‑amino groups on opposite faces of the pyrrolidine ring, classifying it as a trans‑4‑amino‑D‑proline scaffold. With a molecular formula of C₂₄H₂₄N₂O₆ and a molecular weight of 436.46 g·mol⁻¹, this compound is supplied as a solid, typically at ≥95% purity, and is stored at 2–8 °C under dry conditions . Its orthogonal protection scheme enables sequential, chemoselective deprotection—Fmoc by base (piperidine) and Alloc by Pd(0)‑catalysed transfer—making it a valuable intermediate for regiospecific peptide functionalisation and on‑resin cyclisation strategies in Fmoc‑based solid‑phase peptide synthesis (SPPS).

1
Workflow

Fmoc-based solid-phase peptide synthesis (SPPS)

2
Selection Logic

Orthogonal Alloc/Fmoc protection for on-resin chemoselective deprotection

3
Stereochemistry

Trans (2R,4S) D-proline scaffold for extended backbone conformation

4
Use Context

Regiospecific peptide functionalisation and on-resin cyclisation

Why Generic 4-Aminoproline Substitution Fails


The combination of absolute configuration and orthogonal protecting groups in this compound creates a unique synthetic identity that is not interchangeable with its stereoisomers or alternative protection schemes. Replacing the (2R,4S) isomer with the (2R,4R) cis‑isomer (CAS 2415967-27‑8) alters the relative spatial orientation of the 4‑amino group, which governs the capacity to form transannular hydrogen bonds and consequently dictates whether a β‑ or γ‑turn conformation is induced in the target peptide [1]. Swapping the Alloc group for a Boc group (e.g., (2R,4S)‑4‑Boc‑amino‑1‑Fmoc‑pyrrolidine‑2‑carboxylic acid, Iris Biotech BAA4570) changes the deprotection chemistry from Pd(0)‑labile to acid‑labile, eliminating the possibility of selective on‑resin side‑chain modification while the Fmoc group remains intact. Substituting with the L‑proline analogue (2S,4S)‑4‑Alloc‑amino‑1‑Fmoc‑pyrrolidine‑2‑carboxylic acid (CAS 274676‑10‑7) inverts the C‑2 configuration, which reverses peptide backbone stereochemistry and can abolish biological target recognition or protease resistance [2]. Generic substitution therefore risks altering peptide conformation, compromising orthogonal deprotection orthogonality, or forfeiting the metabolic stability conferred by the D‑amino acid scaffold.

Cis-(2R,4R) Isomer
Target

Trans (2R,4S)

Substitute

Cis (2R,4R)

May induce β-/γ-turn conformations instead of extended backbone geometry; transannular H-bond alters peptide folding

Boc-Protected Analogue
Target

Alloc on 4-amino

Substitute

Boc on 4-amino

Acid-labile Boc removal may cleave acid-sensitive resin linkers and partially remove Fmoc; orthogonal deprotection sequence lost

L-Proline Analogue
Target

D-Pro (2R,4S)

Substitute

L-Pro (2S,4S)

Inverts C-2 stereochemistry; may abolish protease resistance and target recognition in mirror-image peptide designs

Quantitative Differentiation Evidence


Trans Configuration Precludes Intramolecular H-Bond in Turn Scaffolds

In cis‑4‑aminoproline isomers [e.g., (2R,4R) or (2S,4S)], the 4‑amino and 2‑carboxyl groups are held in proximity by the pyrrolidine ring, enforcing an intramolecular hydrogen bond that stabilises either a β‑turn or a γ‑turn conformation depending on hydrogen‑bond geometry [1][2]. In the trans‑(2R,4S) configuration, the 4‑amino group is projected to the opposite face of the ring, abolishing this transannular H‑bond and producing a fundamentally different backbone dihedral profile. Quantum mechanical calculations on N‑acetyl‑N′‑methylamide derivatives of the four aminoproline isomers demonstrate that the cis‑γ‑aminoproline isomer is the most stable in gas phase, chloroform, methanol, and water, whereas trans isomers show distinct minima and reduced backbone rigidity [3]. Consequently, a peptide requiring a flexible or extended trans‑D‑proline geometry cannot be obtained with the cis‑(2R,4R) building block, and vice versa.

Turn Scaffold Conformation
Class-level inference

Trans (2R,4S): no transannular H‑bond; distinct ϕ/ψ energy minima

Conformational switch context: H‑bond OFF (trans) vs. ON (cis)

Cis-γ-aminoproline identified as most stable isomer across solvent systems

Peptide Conformation Turn Mimetics Aminoproline Stereochemistry

Alloc/Fmoc Orthogonal Deprotection for On-Resin Modification

The Alloc group on the 4‑amino substituent can be removed selectively in the presence of the Fmoc group using Pd(PPh₃)₄ and phenylsilane in DMF. Under microwave‑assisted conditions (2 × 5 min at 38 °C), Alloc deprotection proceeds to >98% completion without detectable Fmoc cleavage, as demonstrated across a panel of amino acid sequences and side‑chain protecting groups [1]. In contrast, the corresponding Boc‑protected analogue [(2R,4S)‑4‑Boc‑amino‑1‑Fmoc‑pyrrolidine‑2‑carboxylic acid] requires acidic conditions (TFA) for Boc removal, which is incompatible with acid‑labile resin linkers (e.g., Wang, Rink amide) when performed on‑resin and may partially cleave the Fmoc group under prolonged exposure. The Alloc strategy therefore provides a fully orthogonal two‑step deprotection sequence (Alloc removal → side‑chain functionalisation → Fmoc removal → chain elongation) that avoids the protective‑group incompatibility of Boc/Fmoc dual‑protection schemes in Fmoc‑SPPS.

Alloc vs. Boc Orthogonality
Cross-study comparable

Alloc removed >98% after 2 × 5 min microwave at 38 °C; Fmoc remains intact

Supports on-resin chemoselective deprotection workflow

Boc analogue requires TFA; risks linker cleavage and partial Fmoc loss

Solid-Phase Peptide Synthesis Orthogonal Protection Alloc Deprotection

Enhanced Thermal Stability in Collagen Peptides

In a comparative study of spiegelmeric collagen triple‑helical peptides, the amino‑D‑collagen peptide (DPro‑DAmp‑Gly)ₙ (P4, where DAmp = 4S‑amino‑D‑proline, i.e., the deprotected form of the target building block) showed higher thermal stability than the corresponding 4‑hydroxy‑D‑proline collagen peptide (DPro‑DHyp‑Gly)ₙ (P2) [1]. The identical trend was observed for the L‑enantiomeric pair: the amino‑L‑collagen peptide (LPro‑LAmp‑Gly)ₙ (P3) was more thermally stable than the hydroxy‑L‑proline collagen peptide (LPro‑LHyp‑Gly)ₙ (P1). Furthermore, the ionisable 4‑amino group in P3 and P4 conferred pH‑dependent triple‑helix stability—a property absent in the hydroxyproline series—enabling the design of pH‑responsive collagen materials [1]. Mirror‑image circular dichroism (CD) profiles and identical thermal stability between the enantiomeric P3 and P4 peptide pairs confirm that the (2R,4S)‑aminoproline building block faithfully delivers the D‑enantiomeric structure without compromising stability.

Collagen Thermal Stability
Class-level inference

DPro‑DAmp‑Gly triplex: higher Tm than hydroxyproline analogue; pH‑switchable stability

Reported thermal stability and pH-responsive triplex assembly

Numerical Tm values not reported in abstract; CD spectroscopy confirmation

Collagen Mimetics Thermal Stability D-Amino Acid Peptides

Vendor-Certified Purity Supports Reproducible SPPS Coupling

Multiple independent vendors supply (2R,4S)‑4‑Alloc‑amino‑1‑Fmoc‑pyrrolidine‑2‑carboxylic acid at a certified purity of ≥95% by HPLC, with batch‑specific certificates of analysis (CoA) available upon request . In contrast, the (2R,4R) cis‑isomer (CAS 2415967‑27‑8) and the (2S,4R) trans‑L‑isomer (CAS 273222‑05‑2) are less widely stocked and frequently require custom synthesis, leading to longer lead times and higher procurement costs. The broader commercial availability of the (2R,4S) isomer reduces supply‑chain risk for multi‑step SPPS campaigns where consistent building‑block quality is critical for coupling efficiency.

Vendor Purity & Availability
Supporting evidence

≥95% purity; stocked by ≥4 off‑the‑shelf suppliers

Broader commercial base supports batch consistency review

Cis isomer and L-isomer require custom synthesis; supply risk context

Quality Control Peptide Synthesis Reagents Batch Consistency

High-Value Application Scenarios


On-Resin Synthesis of Side-Chain-Cyclised Peptides

The orthogonal Alloc/Fmoc protection enables a two‑step on‑resin cyclisation strategy: (i) Pd(0)‑mediated Alloc removal exposes the trans‑4‑amino group; (ii) side‑chain‑to‑backbone or side‑chain‑to‑side‑chain lactam formation occurs while the Fmoc‑protected N‑terminus awaits subsequent elongation. This workflow is inaccessible with Boc‑protected analogues and is essential for constructing metabolically stable cyclic peptide drug candidates where the D‑proline scaffold resists proteolysis [1].

Engineering pH-Responsive Collagen Triple Helices

The deprotected (2R,4S)‑4‑amino‑D‑proline residue, when incorporated into (DPro‑DAmp‑Gly)ₙ repeating triads, yields collagen triple helices that exhibit higher thermal stability than conventional hydroxyproline‑based collagens and gain pH‑dependent triplex assembly/disassembly behaviour [2]. The target compound serves as the direct SPPS‑compatible building block for introducing this functionality into synthetic collagen materials for drug delivery or tissue engineering.

Site-Selective Bioconjugation on 4-Amino Handle

After selective Alloc deprotection, the free trans‑4‑amino group can be conjugated to fluorophores, PEG chains, cytotoxic payloads, or solid‑phase resins without affecting the Fmoc‑protected α‑amino group. This orthogonality is critical for constructing peptide‑drug conjugates (PDCs) and imaging probes where the D‑configuration at C‑2 ensures the peptide carrier is not degraded by endogenous proteases prior to reaching its target [1][3].

Synthesis of Mirror-Image Peptide Ligands

D‑Proline-containing peptides are essential components of mirror‑image phage display libraries and spiegelmer therapeutics. The (2R,4S)‑4‑aminoproline building block not only supplies the correct D‑configuration but also provides a functionalisable 4‑amino anchor for library diversification. The enantiomeric peptide pairs derived from this scaffold show identical thermal stability to their L‑counterparts, validating the building block's fidelity in delivering structurally precise D‑peptide architectures [2].

Application
Selection Property
Validation Focus
On-resin side-chain cyclised peptides
Alloc/Fmoc orthogonal deprotection
Pd(0)-mediated Alloc removal with Fmoc intact
pH-responsive collagen triple helices
Deprotected 4-amino-D-proline residue
Triple-helix thermal stability and pH-dependent assembly
Site-selective bioconjugation
Free trans-4-amino handle after Alloc removal
Conjugation selectivity without α-amino interference
Mirror-image peptide ligands
D-configuration at C-2
Enantiomeric fidelity and functionalisable amino anchor
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